Lipophilicity-Driven Membrane Permeability Advantage Over N1-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 4.3 [1], compared to a predicted XLogP3 of approximately 1.8–2.0 for the N1-methyl analog N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CID 23457022) [2]. The 2.3–2.5 log unit increase in lipophilicity, driven by the 3-chlorophenyl substituent, predicts enhanced passive membrane permeability and blood–brain barrier penetration potential based on the established correlation between logP and PAMPA/BLM permeability coefficients [3]. This physicochemical divergence directly impacts cell-based assay performance and in vivo distribution.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CID 23457022): predicted XLogP3 ≈ 1.8–2.0 |
| Quantified Difference | ΔXLogP ≈ +2.3 to +2.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem); comparative prediction under identical computational protocol |
Why This Matters
A >2-log difference in lipophilicity translates to an estimated 100-fold difference in membrane permeability, making the target compound preferable for cellular target engagement assays requiring rapid intracellular access.
- [1] PubChem. 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide. CID 866717. Computed Properties, XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/851078-94-9 (accessed 2026-04-29). View Source
- [2] PubChem. N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide. CID 23457022. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/23457022 (accessed 2026-04-29). View Source
- [3] Wohnsland, F.; Faller, B. High-throughput permeability pH profile and high-throughput alkane/water log P with artificial membranes. J. Med. Chem. 2001, 44, 923–930. View Source
